molecular formula C26H27FN2O3 B2879516 (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone CAS No. 756105-50-7

(4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone

Cat. No.: B2879516
CAS No.: 756105-50-7
M. Wt: 434.511
InChI Key: VHNOBVBILMOHGV-UHFFFAOYSA-N
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Description

The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone is a complex organic molecule that features a piperazine ring substituted with a 2-fluorophenyl group, a hydroxypropoxy group, and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with neurotransmitter systems . This compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone lies in its multi-functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of the fluorophenyl group, piperazine ring, and hydroxypropoxy group makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O3/c27-24-8-4-5-9-25(24)29-16-14-28(15-17-29)18-22(30)19-32-23-12-10-21(11-13-23)26(31)20-6-2-1-3-7-20/h1-13,22,30H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNOBVBILMOHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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